2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Medicinal Chemistry Synthetic Intermediates Protecting Group Strategy

2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a heterocyclic building block uniquely configured for multi-step kinase inhibitor synthesis. Unlike unprotected 2-aminopyridine analogs, the Cbz (carbobenzyloxy) group on the 4-aminophenyl substituent provides orthogonal amine protection—enabling sequential functionalization of the pyridine 2-amino group while the pendant aniline remains masked. This protected intermediate is essential for synthetic routes requiring controlled deprotection and coupling, directly supporting CDK, JNK, and serine/threonine kinase inhibitor programs. Supplied at ≥95% purity with full COA and SDS documentation for batch-to-batch traceability in cGMP intermediate manufacturing. Store at -20°C.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 1314987-26-2
Cat. No. B581609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-Cbz-Aminophenyl)pyridine
CAS1314987-26-2
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N
InChIInChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23)
InChIKeyJTCIHRYAMJHYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(4-Cbz-Aminophenyl)pyridine (CAS 1314987-26-2): Scientific Procurement Baseline and Comparator Context


2-Amino-5-(4-Cbz-Aminophenyl)pyridine (CAS 1314987-26-2) is a heterocyclic aromatic compound with the molecular formula C₁₉H₁₇N₃O₂ and molecular weight 319.36 g/mol . It consists of a 2-aminopyridine core substituted at the 5-position with a 4-(Cbz-amino)phenyl moiety, where the carbobenzyloxy (Cbz) group serves as a protecting group for the terminal amine . The compound is commercially available as a research intermediate and building block, typically supplied at ≥95% purity, and is structurally positioned within the broader class of 2-aminopyridine derivatives that have been extensively explored as kinase inhibitor scaffolds and synthetic intermediates for pharmaceutical development [1].

Why 2-Amino-5-(4-Cbz-Aminophenyl)pyridine Cannot Be Substituted with Generic 2-Aminopyridine or Unprotected Analogs


Generic substitution of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine with simpler 2-aminopyridine derivatives (e.g., 2-aminopyridine, CAS 504-29-0; 2-amino-5-phenylpyridine, CAS 33421-40-8; or the deprotected 2-amino-5-(4-aminophenyl)pyridine analog) fails due to the critical functional role of the Cbz-protected 4-aminophenyl substituent. The Cbz group confers orthogonal amine protection essential for multi-step synthetic sequences where the 2-amino group on the pyridine ring must remain available for further functionalization while the pendant aniline nitrogen is masked . Structurally analogous but unprotected compounds, such as 2-amino-5-(4-aminophenyl)pyridine or 2-amino-5-phenylpyridine, lack this protective functionality, rendering them unsuitable as drop-in replacements in synthetic routes requiring sequential amine deprotection and coupling [1]. Furthermore, the 4-aminophenyl moiety at the pyridine 5-position contributes to distinct molecular recognition and binding properties, particularly in kinase inhibitor design where substitution pattern and electronics critically influence target engagement [2].

2-Amino-5-(4-Cbz-Aminophenyl)pyridine: Quantitative Differentiation Evidence Against Comparator Analogs


Structural Differentiation: Orthogonal Amine Protection via Cbz Group Not Available in 2-Amino-5-phenylpyridine or 2-Amino-5-(4-aminophenyl)pyridine

2-Amino-5-(4-Cbz-Aminophenyl)pyridine contains a carbobenzyloxy (Cbz) protecting group on the para-aminophenyl substituent. This structural feature is absent in commercially available comparators such as 2-amino-5-phenylpyridine (CAS 33421-40-8) and 2-amino-5-(4-aminophenyl)pyridine (CAS 34295-27-7), which lack the Cbz moiety [1]. The presence of the Cbz group enables orthogonal amine protection during multi-step syntheses, as confirmed by canonical SMILES and InChI data that unambiguously identify the benzyl carbamate linkage . While no direct head-to-head synthetic yield comparison was identified in available literature, the protective functionality is a documented prerequisite for sequential amine deprotection and coupling reactions in medicinal chemistry workflows [2].

Medicinal Chemistry Synthetic Intermediates Protecting Group Strategy

Commercial Availability and Purity Specification: ≥95% Baseline with Multiple Vendor Sourcing

2-Amino-5-(4-Cbz-Aminophenyl)pyridine is commercially available from multiple established chemical suppliers at a minimum purity specification of 95% . In contrast, the structurally related comparator 2-amino-5-(4-aminophenyl)pyridine (CAS 34295-27-7) lacks comparable broad commercial availability and defined purity specifications across major vendor catalogs . The target compound is stocked and supplied with full Certificates of Analysis (COA) and Safety Data Sheets (SDS) by vendors including Sigma-Aldrich (MilliporeSigma), AKSci, and BOC Sciences, ensuring batch-to-batch traceability and quality assurance for research applications .

Procurement Quality Control Chemical Sourcing

Functional Application Differentiation: Documented Intermediate for Kinase Inhibitor Scaffolds vs. Generic Pyridine Building Blocks

2-Amino-5-(4-Cbz-Aminophenyl)pyridine serves as a specialized intermediate in the synthesis of kinase inhibitor scaffolds, a functional application not shared by simpler analogs such as 2-amino-5-phenylpyridine (CAS 33421-40-8). The 2-aminopyridine core with 4-aminophenyl substitution represents a privileged pharmacophore for kinase inhibition, as demonstrated by multiple series of 2-aminopyridine derivatives with reported IC₅₀ values in the low nanomolar range (e.g., CDK8 IC₅₀ = 46 nM; JNK inhibitors with Ki = 970 nM for related aminopyridine scaffolds) [1][2]. While direct IC₅₀ data for the target compound itself has not been identified, the target compound provides the protected precursor to the active 2-amino-5-(4-aminophenyl)pyridine pharmacophore, which has established utility in kinase-targeted medicinal chemistry programs [3].

Kinase Inhibitors Drug Discovery Synthetic Intermediates

Storage and Stability Specification Differentiation: Refrigerated (-20°C) Storage Requirement vs. Ambient-Stable Analogs

2-Amino-5-(4-Cbz-Aminophenyl)pyridine requires refrigerated storage at -20°C to maintain long-term stability, as specified by multiple vendors including Sigma-Aldrich and Biozol . This storage requirement reflects the stability profile of the Cbz carbamate linkage, which is susceptible to thermal degradation and moisture exposure. In contrast, simpler analogs such as 2-amino-5-phenylpyridine are stable under ambient storage conditions . The compound must also be protected from heat, flames, sparks, and oxidizing agents [1].

Stability Storage Conditions Handling Requirements

Physicochemical Property Differentiation: Enhanced Lipophilicity (XLogP3 = 3.2) and Polar Surface Area (tPSA = 77.2 Ų) Relative to Unprotected Analogs

2-Amino-5-(4-Cbz-Aminophenyl)pyridine exhibits calculated physicochemical properties that distinguish it from unprotected analogs. The compound has a calculated XLogP3 value of 3.2 and topological polar surface area (tPSA) of 77.2 Ų, based on canonical SMILES and InChIKey IQWGIKIHRRCWNG-UHFFFAOYSA-N . The deprotected analog 2-amino-5-(4-aminophenyl)pyridine (CAS 34295-27-7) has a substantially lower molecular weight (185.23 g/mol vs. 319.36 g/mol), reduced calculated logP, and lower rotatable bond count (1 vs. 5) [1]. The Cbz group contributes additional hydrogen bond acceptors (4 vs. 3) and hydrogen bond donors (2 vs. 2), along with increased molecular complexity [2].

Physicochemical Properties Drug-likeness ADME Prediction

2-Amino-5-(4-Cbz-Aminophenyl)pyridine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring Orthogonal Amine Protection

2-Amino-5-(4-Cbz-Aminophenyl)pyridine is optimally deployed as a protected intermediate in multi-step syntheses of kinase inhibitor candidates. The Cbz-protected 4-aminophenyl substituent enables sequential deprotection and coupling strategies where the 2-amino group on the pyridine ring is functionalized first, followed by selective deprotection of the Cbz group for subsequent amide bond formation or other amine-directed reactions [1]. This synthetic approach is directly supported by the broader class of 2-aminopyridine-based kinase inhibitors with demonstrated potency against targets including CDK8 (IC₅₀ = 46 nM) and JNK (Ki = 970 nM for related scaffolds) [2].

Pharmaceutical Process Development: Cbz-Protected Building Block for cGMP Intermediate Manufacturing

In pharmaceutical process development and scale-up applications, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine serves as a defined, quality-controlled building block suitable for cGMP intermediate manufacturing. The compound is available from multiple vendors with full Certificates of Analysis (COA) and Safety Data Sheets (SDS), enabling batch-to-batch traceability and regulatory compliance in early-stage pharmaceutical development [1][2]. The 95% minimum purity specification and documented stability profile under refrigerated (-20°C) storage support its use in reproducible synthetic processes, where impurity profiles must be controlled and characterized .

Academic and Industrial Research: Privileged Scaffold for Targeted Kinase Inhibitor Discovery Programs

2-Amino-5-(4-Cbz-Aminophenyl)pyridine is positioned for use in research programs targeting kinase inhibition, particularly those focused on cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), or other serine/threonine kinases where 2-aminopyridine scaffolds have demonstrated potent inhibition [1][2]. The compound provides the protected precursor to the 2-amino-5-(4-aminophenyl)pyridine pharmacophore, which has established utility in structure-based drug design efforts. Researchers engaged in medicinal chemistry optimization of kinase inhibitors can employ this building block to generate focused libraries with controlled deprotection and subsequent diversification .

Chemical Biology: Tool Compound Precursor for Target Engagement and Probe Development

In chemical biology applications, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine serves as a precursor for the synthesis of tool compounds and chemical probes used in target engagement studies. Following Cbz deprotection, the resulting 2-amino-5-(4-aminophenyl)pyridine core can be elaborated into biotinylated probes, fluorescent conjugates, or photoaffinity labeling agents for kinase target validation [1]. The well-characterized physicochemical properties (MW 319.36, XLogP3 = 3.2, tPSA = 77.2 Ų) provide predictable handling and solubility characteristics during probe synthesis workflows [2].

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